Product packaging for Bicyclo(2.2.1)heptanedicarbaldehyde(Cat. No.:CAS No. 85199-88-8)

Bicyclo(2.2.1)heptanedicarbaldehyde

Cat. No.: B12665584
CAS No.: 85199-88-8
M. Wt: 152.19 g/mol
InChI Key: BUBNLSKXZYDNHK-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)heptanedicarbaldehyde (CAS 6280-96-2) is an organic compound with the molecular formula C9H12O2 . This molecule is built on the bicyclo[2.2.1]heptane, or norbornane, skeleton, a structure known for its rigid, three-dimensional, and strained geometry due to its two fused cyclopentane rings . This unique backbone imposes significant steric and conformational constraints, which are highly valuable in organic synthesis and materials science. The presence of two aldehyde functional groups on this structure makes it a versatile and reactive synthetic building block. These aldehydes can undergo a variety of reactions, including condensations, reductions, and oxidations, to create more complex molecular architectures. Researchers value this dicarbaldehyde for its potential in developing novel polymers, ligands, and pharmaceutical intermediates where a defined, rigid shape is crucial for determining the properties and reactivity of the final product. As a specialized building block, it is primarily used in exploratory chemistry and method development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B12665584 Bicyclo(2.2.1)heptanedicarbaldehyde CAS No. 85199-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85199-88-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1,2-dicarbaldehyde

InChI

InChI=1S/C9H12O2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h5-8H,1-4H2

InChI Key

BUBNLSKXZYDNHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2C=O)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.2.1 Heptanedicarbaldehyde and Analogues

Construction of the Bicyclo[2.2.1]heptane Core Architecture

The synthesis of the bicyclo[2.2.1]heptane skeleton is a well-established yet continually evolving area of organic synthesis. Several powerful strategies have been developed to access this bridged cyclic system, each with its own advantages and applications.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as the most classical and widely employed method for constructing the bicyclo[2.2.1]heptane core. The reaction of cyclopentadiene (B3395910) with a suitable dienophile directly yields the norbornene skeleton, which is synonymous with the bicyclo[2.2.1]heptane framework.

Intermolecular Diels-Alder Reactions in Bicyclo[2.2.1]heptane Formation

The intermolecular Diels-Alder reaction is a cornerstone for the formation of the bicyclo[2.2.1]heptane system. A classic example involves the reaction of cyclopentadiene, a highly reactive diene, with an appropriate dienophile. researchgate.net For the synthesis of bicyclo[2.2.1]heptanedicarbaldehyde, a dienophile containing two masked or direct aldehyde functionalities is required.

Recent research has expanded the scope of this reaction. For instance, a method for synthesizing a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons has been developed. acs.orgnih.govnii.ac.jp This involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. acs.orgnih.govnii.ac.jp This approach opens avenues to novel bicyclo[2.2.1]heptane derivatives that can serve as versatile building blocks. acs.orgnih.govnii.ac.jp

A sequential Diels-Alder reaction followed by a rearrangement has been developed for creating diverse functionalized bicyclo[2.2.1]heptanes. nih.govacs.org The nature of the rearrangement is dependent on the substitution pattern of the dienes used in the initial cycloaddition. nih.govacs.org

DieneDienophileProductReference
CyclopentadieneAcroleinBicyclo[2.2.1]hept-5-ene-2-carbaldehyde rsc.org
5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienesVarious DienophilesBicyclo[2.2.1]heptane with oxy-functionalized bridgeheads acs.orgnih.govnii.ac.jp
2,3-disubstituted dienesVarious DienophilesBicyclo[2.2.1]heptanones (via rearrangement) nih.govacs.org
Intramolecular Diels-Alder Cascade Reactions

The intramolecular Diels-Alder (IMDA) reaction offers a powerful strategy for the synthesis of complex, polycyclic systems containing the bicyclo[2.2.1]heptane core. In this approach, the diene and dienophile are tethered within the same molecule, leading to a cyclization that forms the bicyclic framework.

Recent advancements have demonstrated the use of IMDA reactions in the synthesis of intricate natural products. For example, the total synthesis of (+)-pedrolide, a diterpenoid with a complex hexacyclic core, utilized a diastereoselective intramolecular Diels-Alder reaction cascade as a key step to construct its unique bicyclo[2.2.1]heptane ring system. nih.govethz.ch This cascade was initiated by an enantioselective ene reaction of cyclopentadiene, followed by a Wittig reaction and isomerization. nih.gov Another approach to the same molecule also leveraged an intramolecular cyclopentadiene-Diels-Alder cycloaddition, where norbornadiene served as a stable surrogate for the highly reactive cyclopentadiene. ethz.chethz.ch

Furthermore, research has shown that a diene bearing a dienophile moiety at the C-5 position can undergo an intramolecular Diels-Alder reaction to furnish a tricyclic carbon framework that includes the bicyclo[2.2.1]heptane skeleton. acs.orgnih.gov The use of aldehydes as dienophiles in intramolecular Diels-Alder reactions has been an underexplored area, but the intramolecular nature of the reaction allows for their use without the need for highly activated dienes, which is often a requirement for intermolecular variants. researchgate.net

Starting MaterialKey TransformationProductReference
Cyclopentadiene-derived precursorEnantioselective ene reaction, Wittig reaction, isomerization, IMDA cascadePedrolane hexacyclic core nih.gov
7-substituted norbornadieneInverse-electron demand Diels-Alder, retro-Diels-Alder, IMDA cascadeBicyclo[2.2.1]heptene derivative ethz.chethz.ch
Diene with C-5 dienophile moietyIntramolecular Diels-AlderTricyclic framework with bicyclo[2.2.1]heptane skeleton acs.orgnih.gov
Asymmetric Induction in Diels-Alder Approaches

Achieving stereocontrol in the Diels-Alder reaction is crucial for the synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives. Asymmetric induction can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral dienophiles or dienes.

An enantiodivergent synthesis of a fused bicyclo[2.2.1]heptane lactone has been described, which relies on the regioselective reduction of Diels-Alder adducts. rsc.org The initial asymmetric Diels-Alder reaction sets the stereochemistry, which is then carried through subsequent transformations. rsc.org The use of a chiral Lewis acid catalyst in a sequential Diels-Alder reaction/rearrangement sequence has been shown to produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.gov

The synthesis of pedrolide, a complex natural product, also highlights the power of asymmetric Diels-Alder strategies. An enantioselective ene reaction of cyclopentadiene was a key step in establishing the stereochemistry of the bicyclo[2.2.1]heptane core. nih.gov

Organocatalytic Approaches to Bicyclo[2.2.1]heptane Skeletons

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of bicyclo[2.2.1]heptane synthesis, organocatalytic methods have enabled the development of highly enantioselective formal [4+2] cycloaddition reactions.

These reactions allow for the rapid construction of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions. rsc.orgresearchgate.net This approach offers a significant advantage in terms of sustainability and reduced metal contamination in the final products.

Transition Metal-Catalyzed Routes to Bicyclic Systems

Transition metal catalysis offers a diverse array of synthetic transformations for the construction and functionalization of bicyclic systems like bicyclo[2.2.1]heptane. These methods often provide access to structures and reactivity patterns that are not achievable through traditional thermal or organocatalytic approaches.

Cobalt-based catalytic systems have been effectively used in the [4+2+2] cycloadditions of norbornadienes (bicyclo[2.2.1]hepta-2,5-dienes) with 1,3-butadienes, producing complex polycyclic structures in excellent yields. nih.gov A notable feature of this reaction is the requirement of a bimetallic catalytic system with a bisphosphine ligand. nih.gov

Palladium catalysis has also been employed in the synthesis of functionalized bicyclo[2.2.1]heptane derivatives. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Furthermore, palladium catalysts have been used for the synthesis of cis,exo-2,3-diarylsubstituted bicyclo[2.2.1]heptanes. sigmaaldrich.com

Tungsten(II) carbonyl complexes have been shown to be effective catalysts for the hydroarylation of bicyclo[2.2.1]hept-2-ene (norbornene) with simple arenes, leading to the formation of new carbon-carbon bonds. researchgate.net Additionally, titanocene (B72419) alkylidene complexes can induce the rearrangement of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers. acs.org

Metal CatalystReaction TypeSubstratesProductReference
Cobalt[4+2+2] CycloadditionNorbornadienes, 1,3-butadienesPolycyclic adducts nih.gov
Palladium1,2-AminoacyloxylationCyclopentenesOxygenated 2-azabicyclo[2.2.1]heptanes rsc.org
Tungsten(II)HydroarylationBicyclo[2.2.1]hept-2-ene, ArenesAryl-substituted bicyclo[2.2.1]heptanes researchgate.net
TitanoceneRearrangementBicyclo[2.2.1]heptane derivativesBicyclo[3.2.0]heptane enol ethers acs.org

Rearrangement-Driven Syntheses of Bicyclo[2.2.1]heptane Derivatives

The construction of the bicyclo[2.2.1]heptane framework, the core of bicyclo[2.2.1]heptanedicarbaldehyde, can be efficiently achieved through molecular rearrangements. These reactions often create complex cyclic systems from simpler starting materials in a single step.

A notable example is the sequential Diels-Alder reaction followed by a rearrangement to produce functionalized bicyclo[2.2.1]heptanes. nih.govacs.org The outcome of this rearrangement is highly dependent on the substitution pattern of the diene used in the initial Diels-Alder reaction. acs.org Another powerful rearrangement strategy is the Wolff rearrangement of an α-diazo ketone within a bicyclo[2.2.2]octane system, which provides a route to 7-functionalized bicyclo[2.2.1]heptane derivatives. capes.gov.brtandfonline.com Additionally, titanocene alkylidene complexes have been shown to induce the rearrangement of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers. acs.org Radical-induced rearrangements of bicyclo[2.2.1]heptadiene and its nitrogen-containing analogues, 7-azabicyclo[2.2.1]heptadienes, also offer pathways to functionalized bicyclo[2.2.1]heptane cores. researchgate.net

These rearrangement methodologies provide versatile entries into the bicyclo[2.2.1]heptane skeleton, which can then be further elaborated to introduce the desired dicarbaldehyde functionalities.

Olefin Metathesis in Bridged-Ring Construction

Olefin metathesis has emerged as a powerful tool in organic synthesis, enabling the construction of complex cyclic and bicyclic structures. researchgate.net In the context of bicyclo[2.2.1]heptane derivatives, ring-closing metathesis (RCM) and ring-rearrangement metathesis (RRM) are particularly valuable.

RRM combines multiple metathesis transformations, such as ring-opening metathesis (ROM) followed by RCM, in a one-pot reaction to generate intricate molecular frameworks that are otherwise difficult to access. researchgate.net This strategy has been successfully applied to various cyclic and polycyclic systems, including bicyclo[2.2.1]heptene derivatives. researchgate.net For instance, tandem ROM-RCM of norbornene derivatives can provide rapid access to densely functionalized tricyclic systems. acs.org

Furthermore, titanocene alkylidene complexes can catalyze the rearrangement of bicyclo[2.2.1]heptane systems, while reduced titanium alkylidenes are effective for the ring-closing metathesis of olefinic esters and dienes, leading to polycyclic ether skeletons. acs.orguwindsor.ca The choice of catalyst and reaction conditions is crucial, as it can influence the reaction pathway, favoring either RCM or other transformations. acs.org Carbonyl-olefin metathesis, another variant, allows for the direct formation of carbon-carbon bonds from readily available precursors and has been utilized in the synthesis of complex cyclic olefins. acs.org

Table 1: Olefin Metathesis Strategies for Bicyclic Systems
Metathesis TypeDescriptionApplication ExampleReference
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene to form a cyclic olefin.Synthesis of 5, 6, and 7-membered rings. uwindsor.ca
Ring-Rearrangement Metathesis (RRM)A domino process combining ROM and RCM or ROM and cross-metathesis (CM).Construction of complex frameworks from bicyclo[2.2.1]heptene derivatives. researchgate.net
Carbonyl-Olefin MetathesisReaction between a carbonyl group and an olefin to form a new C=C bond.Synthesis of cyclic olefins catalyzed by Lewis acids like FeCl3. acs.org

Introduction and Regioselective Functionalization of Aldehyde Moieties

Once the bicyclo[2.2.1]heptane core is established, the next crucial step is the introduction and subsequent functionalization of the aldehyde groups to yield bicyclo[2.2.1]heptanedicarbaldehyde.

Direct and Indirect Synthetic Routes to Bicyclo[2.2.1]heptanedicarbaldehyde

The direct introduction of aldehyde functionalities can be challenging. A common indirect approach involves the use of "masked functionalities" in a Diels-Alder reaction. wikipedia.org For example, α-chloroacrylonitrile can act as a ketene (B1206846) equivalent. After the cycloaddition, the resulting α-chloronitrile group can be hydrolyzed to a ketone, which can then be converted to an aldehyde. wikipedia.org Another precursor, 5-norbornene-2-carboxaldehyde, which is commercially available, can be a starting point for synthesizing dicarbaldehyde derivatives. sigmaaldrich.com This compound itself can be used in transition metal-catalyzed polymerizations. sigmaaldrich.com

Control of Regioselectivity and Stereoselectivity in Aldehyde Functionalization

Controlling the regioselectivity of functionalization is paramount when multiple reactive sites are present. In the context of bicyclic systems, transition metal catalysis is a powerful tool for achieving site-selective C-H functionalization. mdpi.com For instance, palladium-catalyzed acylation of quinoxaline-2(1H)-ones has been shown to proceed with excellent regioselectivity. rsc.org Similarly, iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (B189464) allows for regioselective functionalization at specific positions. diva-portal.org These methods, while not directly applied to bicyclo[2.2.1]heptanedicarbaldehyde in the cited literature, demonstrate the potential for achieving regiocontrol in complex molecules.

The stereoselectivity of functionalization is also critical. In the synthesis of azabicyclo[2.2.1]heptanes, aza-Diels-Alder cycloadditions followed by reactions with various nucleophiles have been optimized to achieve maximum stereocontrol. digitellinc.com

Asymmetric Synthesis of Chiral Bicyclo[2.2.1]heptanedicarbaldehyde Stereoisomers

The synthesis of specific, optically pure stereoisomers of bicyclo[2.2.1]heptanedicarbaldehyde requires asymmetric methodologies that can control the formation of chiral centers.

Enantioselective Methodologies for Bicyclic Aldehydes

Several strategies have been developed for the asymmetric synthesis of chiral bicyclic compounds, which can be adapted for the synthesis of chiral bicyclo[2.2.1]heptanedicarbaldehyde. Organocatalysis offers a powerful approach. For instance, an organocatalytic formal [4+2] cycloaddition reaction provides highly enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates. rsc.org Proline-catalyzed asymmetric α-amination of aldehydes is another established organocatalytic method. scilit.com

Transition metal catalysis with chiral ligands is also widely used. Chiral diene ligands, such as those based on the bicyclo[2.2.1]hepta-2,5-diene skeleton, have been synthesized and used in rhodium-catalyzed asymmetric reactions. nih.govsigmaaldrich.combu.edu For example, a rhodium catalyst with a chiral diene ligand was used for the asymmetric bis-cyclization of a 1,6-enyne to produce a bicyclic product with 99% enantiomeric excess (ee). nih.gov Enantioselective rhodium-catalyzed [4+2+2] cycloadditions have also been developed to synthesize bicyclic azocine (B12641756) rings with exceptional enantioselectivities. nih.gov The Diels-Alder reaction, a key step in constructing the bicyclo[2.2.1]heptane framework, can be rendered asymmetric through the use of chiral auxiliaries, chiral Lewis acid catalysts, or small organic molecule catalysts. wikipedia.org

Table 2: Enantioselective Methodologies for Bicyclic Systems
MethodologyCatalyst/ReagentProduct TypeEnantioselectivity (ee)Reference
Organocatalytic Formal [4+2] CycloadditionOrganocatalystBicyclo[2.2.1]heptane-1-carboxylatesHigh rsc.org
Rhodium-Catalyzed Asymmetric Bis-cyclizationRhodium catalyst with chiral diene ligandBicyclic product from 1,6-enyne99% nih.gov
Rhodium-Catalyzed [4+2+2] CycloadditionRhodium catalyst with phosphoramidite (B1245037) ligandBicyclic azocinesExceptional nih.gov
Asymmetric Diels-Alder ReactionChiral auxiliaries, chiral Lewis acids, organocatalystsBicyclic Diels-Alder productsHigh wikipedia.org

Diastereoselective Control in Polycyclic Systems

The synthesis of complex polycyclic molecules, such as bicyclo[2.2.1]heptane derivatives, presents significant stereochemical challenges. Diastereoselective synthesis is crucial for controlling the three-dimensional arrangement of atoms, which in turn dictates the molecule's physical, chemical, and biological properties. numberanalytics.com A reaction is considered diastereoselective when it preferentially forms one diastereomer over others from a single starting material. numberanalytics.com The development of methods to achieve high diastereoselectivity is a primary focus in modern organic synthesis, enabling the construction of densely functionalized polycyclic structures with multiple stereocenters. nih.gov

Several key strategies are employed to achieve diastereoselective control in the formation of polycyclic systems. These include:

Catalyst-Controlled Reactions: The use of specific catalysts can direct the stereochemical outcome of a reaction. For instance, a scandium-catalyzed cascade cyclization of aromatic aldimines with tethered alkenes has been shown to produce polycyclic amines with excellent diastereoselectivity (up to >19:1 d.r.). nih.gov Similarly, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes using either Cu(I) or Cu(II) catalytic systems allows for the synthesis of different multi-substituted cyclobutane (B1203170) diastereoisomers from the same starting materials. nih.gov Organocatalysis also provides a powerful tool, as demonstrated by the use of diphenylprolinol silyl (B83357) ether in domino Michael/Michael reactions to create bicyclo[2.2.2]octane derivatives with excellent diastereoselectivity. researchgate.net

Substrate-Controlled Reactions: The inherent structure of the substrate can influence the stereochemical course of a reaction. The steric and electronic properties of substituents on the starting material can favor the approach of a reagent from a particular direction, leading to the formation of a specific diastereomer.

Cascade Reactions: These reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. They are highly efficient for building molecular complexity. rsc.org A transition metal-free cascade reaction of tryptamine-derived isocyanide and ynone has been developed to synthesize structurally complex polycyclic spiroindolines with excellent diastereoselectivity. rsc.org Another example is the cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates, which yields highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org

The choice of solvent can also play a critical role in controlling the reaction pathway and its stereoselectivity. Density functional theory (DFT) calculations have shown that for the Au(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes to form bicyclo[2.2.1]heptanes, the reaction mechanism and product outcome are solvent-dependent. rsc.org In a less polar solvent like toluene, a bridged ring product is formed, whereas a monocyclic product is favored in the more polar 1,2-dichloroethane. rsc.org These advanced methodologies provide chemists with the tools to selectively synthesize complex polycyclic architectures, a fundamental requirement for creating novel materials and therapeutic agents. numberanalytics.comresearchgate.net

Stereochemical Aspects of Bicyclo[2.2.1]heptane Derivatives

The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, is a rigid and conformationally constrained bicyclic system. mdpi.comontosight.ai This rigidity imparts distinct stereochemical properties that are crucial for its applications in asymmetric synthesis, materials science, and medicinal chemistry. numberanalytics.comrsc.org The stereochemistry of substituents on this framework is typically described using endo and exo nomenclature, indicating their position relative to the main six-membered ring of the bicyclic system. ontosight.ai

The determination of the precise stereochemical structure of bicyclo[2.2.1]heptane derivatives is paramount. Modern analytical techniques are indispensable for this purpose. numberanalytics.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for elucidating the endo/exo stereochemistry. numberanalytics.comtandfonline.com By analyzing through-space correlations, the spatial proximity of atoms can be determined, allowing for the assignment of relative stereochemistry. numberanalytics.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and stereochemistry. rsc.org

Computational Methods: Molecular mechanics (e.g., MM2) and quantum chemical calculations (e.g., Density Functional Theory - DFT) are used to predict the stability of different isomers and to study the stereochemical course of reactions, such as the epoxidation of the bicyclo[2.2.1]hept-2-ene core. tandfonline.comresearchgate.net

A study on methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, which are analogues of the parent dicarbaldehyde, highlights the practical aspects of their synthesis and stereochemical analysis. These compounds were synthesized from the corresponding methylene (B1212753) precursors via epoxidation and subsequent rearrangement. tandfonline.com The endo/exo stereochemistry of the resulting aldehyde products was determined using NMR, and the experimental isomer ratios were found to be in fair agreement with stabilities predicted by MM2 calculations. tandfonline.com

Synthesis and Stereochemical Ratios of Bicyclo[2.2.1]heptane-2-carboxaldehyde Analogues tandfonline.com
Starting MaterialProduct AldehydeObserved Isomer Ratio (endo:exo)Calculated Isomer Ratio (endo:exo)
α-Fenchene1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxaldehyde80:2083:17
Camphene1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxaldehyde90:1099:1
β-Fenchene7,7-Dimethylbicyclo[2.2.1]heptane-2-carboxaldehyde85:1596:4

The stereochemical configuration of bicyclo[2.2.1]heptane derivatives is not only a consequence of synthesis but also a critical determinant of their function. For example, specific stereoisomers of certain derivatives are required for applications such as traction fluids, where physical properties are paramount. google.com The synthesis of these compounds often requires careful control of reaction conditions, as higher temperatures can lead to isomerization, resulting in a mixture of stereoisomers that can be difficult to separate. google.com Furthermore, the rigid bicyclic scaffold has been exploited to create novel chiral ligands for asymmetric catalysis, such as those derived from bicyclo[2.2.1]hepta-2,5-diene, where the precise spatial arrangement is key to inducing enantioselectivity. nih.gov

Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Heptanedicarbaldehyde

Reactivity Profiles of Aldehyde Functional Groups

The two aldehyde groups in bicyclo[2.2.1]heptanedicarbaldehyde are the primary sites for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations. These reactions allow for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atoms of the carbonyl groups in bicyclo[2.2.1]heptanedicarbaldehyde are susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgunizin.orgkhanacademy.org The stereochemical outcome of the addition is influenced by the rigid bicyclic structure, often leading to preferential formation of one stereoisomer.

Common nucleophilic addition reactions include the use of organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), which introduce new carbon-carbon bonds. Condensation reactions, such as the Wittig reaction with phosphorus ylides, can convert the aldehyde groups into alkenes. Similarly, the Claisen condensation and related reactions can be employed to form new carbon-carbon bonds, although these are more typical for esters, the principles can be adapted. youtube.com Anionic condensation reactions involving bicyclo[2.2.1]heptenone systems have been shown to lead to stereoselective formation of disubstituted five-membered rings through a sequence of condensation, fragmentation, and elimination. nih.gov

Reaction TypeReagent ExampleProduct Type
Grignard ReactionMethylmagnesium bromideSecondary diol
Wittig ReactionMethyltriphenylphosphonium bromideDivinylbicyclo[2.2.1]heptane
Aldol CondensationAcetone (in presence of base)β-Hydroxy ketone derivative

Reductive Transformations to Polyols and Related Derivatives

The reduction of the aldehyde functionalities in bicyclo[2.2.1]heptanedicarbaldehyde yields the corresponding diol, bicyclo[2.2.1]heptane-2,3-dimethanol. google.comgoogle.comcymitquimica.com This transformation is a key step in the synthesis of various polyols and other derivatives. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, affording different isomers of the resulting diol. For instance, the reduction of related bicyclic ketones with metal hydrides often results in a mixture of diol isomers. researchgate.net The resulting diols, such as bicyclo[2.2.1]heptane-2,3-dimethanol, are valuable intermediates for creating more complex molecules, including novel carbocyclic nucleoside analogues. researchgate.netscilit.comresearchgate.net

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH₄)Methanol or EthanolBicyclo[2.2.1]heptane-2,3-dimethanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or TetrahydrofuranBicyclo[2.2.1]heptane-2,3-dimethanol

Oxidative Pathways and Derivatization

Oxidation of the aldehyde groups provides a direct route to the corresponding dicarboxylic acid, bicyclo[2.2.1]heptane-dicarboxylic acid. nih.gov This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (Jones reagent) are effective. Milder oxidizing agents, such as Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), can also be used and serve as a classic qualitative test for aldehydes. The Swern oxidation, which uses dimethyl sulfoxide (B87167) and oxalyl chloride or trifluoroacetic anhydride, is another effective method for oxidizing related diols to diketones, and by extension, can be adapted for aldehyde oxidation. mdpi.com The resulting dicarboxylic acids can undergo further reactions, such as oxidative decarboxylation, to produce alkenes. redalyc.orgscielo.org.bo

Oxidizing AgentReagent CompositionProduct
Jones ReagentCrO₃, H₂SO₄, AcetoneBicyclo[2.2.1]heptane-dicarboxylic acid
Tollens' ReagentAgNO₃, NH₄OHBicyclo[2.2.1]heptane-dicarboxylic acid
Potassium PermanganateKMnO₄Bicyclo[2.2.1]heptane-dicarboxylic acid

Cycloaddition Reactions and Ring Manipulations of Bicyclo[2.2.1]heptane Derivatives

While bicyclo[2.2.1]heptanedicarbaldehyde itself is not typically a direct participant in cycloaddition reactions, its bicyclo[2.2.1]heptane core is a key structural motif in many compounds that do undergo such transformations. The inherent ring strain of this bicyclic system can also be exploited in ring-opening and rearrangement reactions. nih.gov

Formal [4+2] Cycloaddition Pathways

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and is fundamental to the synthesis of many bicyclo[2.2.1]heptane derivatives. wikipedia.org In a typical synthesis, cyclopentadiene (B3395910) acts as the diene and reacts with a dienophile to form the bicyclo[2.2.1]heptene skeleton. google.com While the dialdehyde (B1249045) is a product of such a system, derivatives of the bicyclic core are frequently used in further cycloadditions. nih.govacs.org These reactions can be catalyzed and rendered enantioselective. rsc.org

Formal [4+2] cycloadditions, which may proceed through stepwise mechanisms rather than a concerted one, have also been developed. nih.gov For example, a photoinduced formal [4+2] cycloaddition between two electron-deficient olefins has been reported. nih.gov Additionally, Lewis acid-promoted [4+2] cycloadditions of furanyl cyclopropanes with nitrosoarenes have been shown to produce 1,2-oxazine derivatives. rsc.org

Higher-Order Cycloadditions in Bridged Systems

Higher-order cycloadditions, involving more than 6π electrons, are valuable for synthesizing medium-sized rings, which are prevalent in many complex natural products. groupjorgensen.com These reactions are often plagued by issues of periselectivity (the preference for one type of cycloaddition, e.g., [6+4] vs. [4+2]) and stereoselectivity. groupjorgensen.comacs.org

The bicyclo[2.2.1]heptane framework is present in key reactants for these complex transformations. For instance, norbornadiene (bicyclo[2.2.1]hepta-2,5-diene), which features the same core structure, can participate in metal-catalyzed [4+2+2] cycloadditions with butadienes to form eight-membered rings. illinois.edunih.gov Fulvenes, which are related exo-alkene derivatives of cyclopentadiene, can act as the 6π component in [6+4] cycloadditions with dienes like aminobutadienes to form ten-membered rings. wikipedia.orgnih.govbeilstein-journals.orgresearchgate.netlsu.edu The reaction between tropone (B1200060) and cyclopentadiene is a classic example of a higher-order cycloaddition that can lead to various adducts, including the [6+4] cycloadduct. mdpi.com Organocatalysis has emerged as a powerful strategy to control the stereoselectivity of these higher-order cycloadditions. groupjorgensen.comacs.org

In-Depth Mechanistic Elucidation

The chemical behavior of bicyclo[2.2.1]heptanedicarbaldehyde and related bicyclic systems is a subject of detailed mechanistic investigation, employing advanced computational and experimental techniques to understand the complex pathways of their transformations.

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) has become an indispensable tool for providing a detailed interpretation of experimental results and predicting molecular properties and reactivity in complex chemical systems. researchgate.net It is frequently used to elucidate reaction mechanisms and calculate the energies of transition states, which is vital for understanding and designing chemical reactions. researchgate.net For bicyclic systems, DFT calculations have been instrumental in mapping out the intricate potential energy surfaces of their reactions.

In the study of multi-step organic reactions, the choice of the density functional is critical, as different functionals can yield significantly different results, sometimes even predicting incorrect reaction characters. osti.gov For instance, a benchmark study on a complex ambimodal cycloaddition revealed that many common density functionals introduce substantial errors. osti.gov Only a select few, such as those that provide a balanced description of medium-range and nonlocal correlation energy, are reliable for these multifaceted reactions. osti.gov

DFT calculations have been successfully applied to understand the chemodivergence in the synthesis of bicyclo[2.2.1]heptane derivatives. rsc.org For example, in the gold(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes to form the bicyclo[2.2.1]heptane core, DFT studies revealed two distinct, solvent-dependent mechanisms. rsc.org These calculations can precisely determine the energy barriers for different pathways, explaining experimental observations. rsc.org The hybrid functional B3LYP and others like M06-2X are commonly employed to gain insight into reaction mechanisms. researchgate.netnih.gov

Table 1: Performance of Selected Density Functionals in Pericyclic Reaction Calculations

FunctionalExpected Error (Reaction Energies)Expected Error (Energy Barriers)Notes
DSD-PBEP86~2 kcal/mol or less< 2 kcal/molGenerally provides a balanced and accurate description for complex reactions. osti.gov
M06-2X~2 kcal/mol or less< 2 kcal/molA popular choice for mechanistic studies of organic reactions. osti.govnih.gov
PBE-QIDH~2 kcal/mol or less< 2 kcal/molShows good performance for barrier heights. osti.gov
ωB97X-V~3 to 5 kcal/mol< 2 kcal/molPerformance varies between reaction energies and barrier calculations. osti.gov
B3LYP> 4 kcal/molVariableA widely used functional, but may have larger errors for this type of reaction. osti.gov
PBE0> 4 kcal/molVariableGlobal hybrid functional that may exhibit larger errors. osti.gov

Identification of Reaction Intermediates and Transition States

A transition state, on the other hand, is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are being converted into products. youtube.com It represents the point of maximum energy along the reaction coordinate for a single step and cannot be isolated. youtube.comyoutube.com Each step in a multi-step reaction has its own transition state. libretexts.org

In reactions involving the bicyclo[2.2.1]heptane framework, various intermediates can be formed. For example, in SN1-type reactions, a carbocation intermediate is generated when a leaving group departs before the nucleophile attacks. libretexts.org This carbocation is sp2 hybridized and has a trigonal planar geometry. libretexts.org The subsequent nucleophilic attack can occur from either face of the planar carbocation, often leading to a mixture of stereoisomers. libretexts.org DFT calculations are crucial for optimizing the geometries and determining the energies of these intermediates and the transition states leading to and from them. researchgate.net For example, in the reaction of ethylene (B1197577) with HBr, a carbocation intermediate is formed, and the transition states represent the activated complexes between the reactants for each step. libretexts.orgpressbooks.pub

Influence of Solvent Effects on Chemodivergence

Solvent choice can be a powerful tool to control the outcome of a chemical reaction, a phenomenon known as chemodivergence. The solvent can influence reaction pathways by differentially stabilizing or destabilizing reactants, intermediates, and transition states. This is particularly evident in reactions involving polar or charged species.

A prime example is the gold(I)-catalyzed synthesis of bicyclo[2.2.1]heptanes from 3-alkoxy-1,6-diynes, where the reaction outcome is dictated by the polarity of the solvent. rsc.org DFT calculations have shown that:

In a less polar solvent like toluene, the reaction proceeds through an allyl-gold species. This pathway has a calculated energy barrier of 24.1 kcal/mol and leads to the formation of the bridged bicyclic product. rsc.org

In a more polar solvent such as 1,2-dichloroethane, the mechanism shifts to involve an alkyl-gold species. This alternative pathway has a higher energy barrier of 29.2 kcal/mol and results in a monocyclic product instead. rsc.org

Similarly, solvent effects can control stereoselectivity. In the photodenitrogenation of diazabicyclo[2.2.1]hept-2-ene, the stereochemical outcome depends on the viscosity and bulk polarity of the solvent medium. rsc.org The solvent's polarity, described by the Onsager bulk-polarity parameter, can stabilize the dipole moment in the diazenyl diradical intermediate, which in turn affects the rate of inversion and thus the ratio of final products. rsc.org

Table 2: Solvent-Controlled Chemodivergence in Bicyclo[2.2.1]heptane Synthesis

SolventPolarityKey IntermediateEnergy BarrierProduct
TolueneLess PolarAllyl-gold species24.1 kcal/molBridged Ring Product (Bicyclo[2.2.1]heptane) rsc.org
1,2-DichloroethanePolarAlkyl-gold species29.2 kcal/molMonocyclic Product rsc.org

Radical and Carbene-Mediated Transformations

Beyond ionic intermediates, reactions involving the bicyclo[2.2.1]heptane core can also proceed through radical or carbene species. These highly reactive intermediates open up unique transformation pathways.

Radical-mediated reactions can be initiated photochemically or with specific reagents. For example, the photolysis of diazabicyclo[2.2.1]hept-2-ene proceeds through the formation of a diazenyl diradical intermediate upon extrusion of nitrogen gas. rsc.org The subsequent cyclization of this diradical leads to the formation of housane derivatives. rsc.org DFT calculations can be employed to study such stepwise radical-mediated pathways, evaluating the energy profiles and comparing them to concerted mechanisms. nih.gov

Carbene-mediated transformations are another important class of reactions. Carbenes, which are neutral species containing a carbon atom with two unshared valence electrons, can be generated and react with the bicyclic framework to form new C-C bonds or undergo insertion reactions. While specific examples for bicyclo[2.2.1]heptanedicarbaldehyde are specialized, the principles are well-established in organic synthesis and can be applied to functionalize such strained ring systems.

Conformational Dynamics and Strain Effects on Reactivity

The bicyclo[2.2.1]heptane skeleton is characterized by a rigid, boat-like cyclohexane (B81311) ring bridged by a methylene (B1212753) group. This structure imparts significant ring strain, primarily angle strain, which is a powerful driving force in many of its chemical reactions. nih.gov

The inherent strain energy of the bicyclic system can be exploited to facilitate reactions that might otherwise be unfavorable. Retro-condensation reactions, for example, are driven by the release of this strain. nih.gov Retro-Dieckmann and retro-aldol reactions on substituted bicyclo[2.2.1]heptene and bicyclo[2.2.1]heptane systems proceed readily to yield highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds, respectively. nih.gov The release of ring strain provides the thermodynamic impetus for these ring-opening transformations. nih.gov

The rigid conformation of the bicyclo[2.2.1]heptane system also has a profound impact on its reactivity and the stereochemistry of its reactions. The fixed spatial arrangement of substituents dictates their accessibility to reagents and influences the facial selectivity of additions to double bonds or carbonyl groups within the molecule. This conformational rigidity is a key element in using these structures as scaffolds in stereoselective synthesis. However, it also presents challenges, as theoretical characterization of reactions on such strained systems requires computational methods that can accurately account for these complex energetic factors. osti.gov

Advanced Applications and Functional Materials Derived from Bicyclo 2.2.1 Heptanedicarbaldehyde

Contributions to Polymer and Materials Science

The distinct stereochemistry and reactivity of bicyclo[2.2.1]heptanedicarbaldehyde make it a valuable precursor in polymer and materials science, enabling the development of specialized polyols, novel polymeric structures, and effective additives for thermoplastics.

Precursors for Specialized Polyols and Alicyclic Diols

Bicyclo[2.2.1]heptanedicarbaldehyde is a key starting material for the synthesis of specialized polyols and alicyclic diols, such as bicyclo[2.2.1]heptanedimethanol. These diols are produced through the reduction of the dicarbaldehyde functional groups. ntnu.edu.twgoogle.comgoogle.com This conversion is typically achieved through catalytic hydrogenation, a process that reduces the aldehyde groups to hydroxyl groups. google.com The resulting diols inherit the rigid and sterically demanding bicyclo[2.2.1]heptane framework.

The unique three-dimensional structure of these alicyclic diols is highly desirable in polymer synthesis. When incorporated into polyesters, polyurethanes, or polycarbonates, they impart enhanced thermal stability, improved mechanical strength, and higher glass transition temperatures to the resulting polymers. The rigidity of the bicyclic core restricts segmental motion within the polymer chains, leading to materials with superior performance characteristics compared to those synthesized from conventional linear diols.

For instance, the enzymatic resolution of diols derived from the bicyclo[2.2.1]heptane system has been explored to produce enantiomerically pure materials. organic-chemistry.org This highlights the potential for creating highly specialized polyols for applications requiring specific stereochemistry.

Monomeric Units in the Synthesis of Novel Polymeric Materials

The dicarbaldehyde functionality of bicyclo[2.2.1]heptanedicarbaldehyde allows it to act as a monomer in various polymerization reactions, leading to the formation of novel polymeric materials such as polyacetals and other condensation polymers. These polymers are characterized by the presence of the bicyclic unit within their backbone, which significantly influences their physical and chemical properties.

The polymerization of bicyclo[2.2.1]heptane derivatives can proceed through different mechanisms, including ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization, to produce polymers with high thermal stability and chemical resistance. While direct polymerization of the dicarbaldehyde is less common, its derivatives are of significant interest. The rigid bicyclic structure of the monomeric unit contributes to a high glass transition temperature (Tg) and dimensional stability in the resulting polymers.

Research into the polymerization of related bicyclic monomers provides insight into the potential of bicyclo[2.2.1]heptanedicarbaldehyde-derived polymers. For example, the polymerization of other functionalized norbornene monomers has been extensively studied to create materials for a wide range of applications.

Role as Nucleating Agents for Thermoplastics (Derivatives)

Derivatives of bicyclo[2.2.1]heptanedicarbaldehyde, specifically its dicarboxylate salts, have been identified as highly effective nucleating agents for thermoplastics like polypropylene (B1209903) (PP) and polyethylene (B3416737) terephthalate (B1205515) (PET). google.comnih.govrsc.org These additives accelerate the crystallization process of the polymer melt, leading to a more uniform and finer crystalline structure. google.comrsc.org

The disodium (B8443419) salt of cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, commercially known as Hyperform® HPN-68L, is a prominent example. nih.govrsc.org This compound, derived from the oxidation of the corresponding dicarbaldehyde followed by salt formation, significantly increases the crystallization temperature of polypropylene. google.comnih.gov This allows for faster processing cycles in injection molding and other manufacturing processes.

The effectiveness of these bicyclic dicarboxylate salts stems from their high melting point and their ability to provide a well-dispersed template for polymer crystal growth. rsc.org The rigid bicyclic structure is believed to play a crucial role in inducing the ordered arrangement of polymer chains. Research has shown that these nucleating agents can lead to improved mechanical properties, such as increased stiffness and impact strength, in the final thermoplastic products. researchgate.net

ApplicationDerivativeThermoplasticEffect
Nucleating AgentDisodium cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylatePolypropylene (PP)Increases crystallization temperature, reduces cycle time
Nucleating AgentDisodium cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylatePolyethylene Terephthalate (PET)Enhances crystallization rate
Nucleating AgentCadmium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateIsotactic Polypropylene (iPP)Increases impact strength and β-crystal content

Application in Catalysis and Ligand Design

The stereochemically defined framework of bicyclo[2.2.1]heptanedicarbaldehyde makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the production of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.

Precursors for Chiral Ligands in Asymmetric Catalysis

Bicyclo[2.2.1]heptanedicarbaldehyde serves as a starting material for the synthesis of a variety of chiral ligands. The aldehyde functionalities can be chemically transformed into other coordinating groups, such as phosphines, amines, or diols, which can then bind to a metal center to form a chiral catalyst. The rigid bicyclic backbone holds these coordinating groups in a well-defined spatial arrangement, which is essential for effective stereochemical control.

The synthesis of these chiral ligands often involves a series of transformations starting from the dicarbaldehyde or its derivatives. For example, the corresponding diketone, which can be derived from the dicarbaldehyde, is a key intermediate in the synthesis of C2-symmetrical chiral diene ligands. google.com These dienes can then be complexed with metals like rhodium to create highly effective asymmetric catalysts. ntnu.edu.twgoogle.comresearchgate.netnih.gov The development of chiral ligands based on the bicyclo[2.2.1]heptane skeleton has been a significant area of research, leading to a range of catalysts for various asymmetric transformations. researchgate.netnih.gov

Enantioselective Catalytic Applications

Chiral ligands derived from the bicyclo[2.2.1]heptane framework have demonstrated high efficacy in a variety of enantioselective catalytic reactions. nih.gov Rhodium complexes of chiral diene ligands, for instance, are highly effective in the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones and related substrates. google.com These reactions produce chiral products with high enantiomeric excess.

The success of these catalytic systems is attributed to the unique steric and electronic properties conferred by the bicyclic ligand. The rigid structure of the ligand creates a well-defined chiral pocket around the metal center, which forces the substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other. The modular nature of these ligands, allowing for the tuning of their electronic and steric properties, has enabled their application in a broad range of catalytic processes. organic-chemistry.orgresearchgate.netresearchgate.net

Catalyst SystemReaction TypeSubstrateProductEnantioselectivity
Rh(I)/Chiral Bicyclo[2.2.1]heptadieneAsymmetric 1,2-additionIminesChiral AminesHigh
Rh(I)/Chiral Bicyclo[2.2.2]octadieneAsymmetric ArylationN-TosylaryliminesDiarylmethylaminesUp to 99% ee

Supramolecular Assembly and Molecular Recognition

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an exceptional building block in the field of supramolecular chemistry. The aldehyde functional groups of bicyclo[2.2.1]heptanedicarbaldehyde serve as versatile synthetic handles to introduce a variety of interaction sites, enabling the parent scaffold to be incorporated into more complex architectures designed for molecular recognition and self-assembly. The predictable geometry and conformational preorganization offered by the bicyclic core are paramount for creating specific and effective host-guest systems. rsc.org

Integration into Macrocyclic Architectures

The bicyclo[2.2.1]heptane skeleton is a favored component for constructing conformationally preorganized hosts for ions and neutral molecules. rsc.org Its rigid nature minimizes the entropic penalty associated with binding, as the host does not need to significantly reorganize its structure to form a complex with a guest. The dicarbaldehyde can be readily converted to other functional groups, such as diamines or diacids, which can then be used to build larger macrocyclic structures.

For instance, researchers have synthesized hosts for anions by attaching hydrogen-bond donor groups (e.g., thioureas, amides) to the bicyclo[2.2.1]heptane framework. rsc.org In one approach, a norbornadiene diacid, accessible via cycloaddition, was coupled with amines to create arms capable of binding anions. rsc.org This demonstrates a clear synthetic pathway from a molecule like bicyclo[2.2.1]heptanedicarbaldehyde (via oxidation to the diacid) to a functional host molecule. These architectures, sometimes referred to as "molecular clips," are designed to have a specific size and geometry to selectively bind target guest molecules. rsc.orgresearchgate.net The Diels-Alder reaction, a key step in synthesizing the bicyclo[2.2.1]heptane core, is also employed to create complex molecular belts and nanobelts where the rigid 7-oxabicyclo[2.2.1]heptane unit provides high diastereoselectivity. researchgate.net

Self-Assembly Processes and Host-Guest Chemistry

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The bicyclo[2.2.1]heptane scaffold is highly effective at directing these processes. Its derivatives have been shown to form well-defined supramolecular structures driven by interactions like hydrogen bonding. researchgate.netacs.org

A compelling example is the behavior of norborneno bispeptides, which show a strong tendency to self-assemble in the solid state. Depending on the specific peptide units attached, they can form centrosymmetric dimers through hydrogen bonds, creating 16-membered rings, or organize into highly ordered "molecular ribbons". researchgate.net Similarly, the endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit has been successfully used as a scaffold to initiate the formation of two-stranded parallel β-sheets in peptide analogues. acs.org

In host-guest chemistry, the bicyclo[2.2.1]heptane core can be part of either the host or the guest. The azo-derivative 2,3-diazabicyclo[2.2.1]hept-2-ene has been studied as a guest for the macrocyclic host cucurbit nih.govuril. researchgate.net Its size and shape are highly complementary to the host's cavity, allowing it to form a stable complex. researchgate.net The 2,5-diazabicyclo[2.2.1]heptane scaffold, a rigid counterpart to the more flexible piperazine (B1678402) ring, is another key building block incorporated into molecules for pharmacological and catalytic purposes, and its interaction with hosts like cyclodextrin (B1172386) has been noted. researchgate.net

The table below summarizes examples of host-guest systems involving the bicyclo[2.2.1]heptane scaffold.

HostGuestKey InteractionsApplication/Significance
Thiourido-functionalized bicyclo[2.2.1]heptaneDihydrogenphosphate (H₂PO₄⁻)Hydrogen BondingAnion recognition and sensing rsc.org
Cucurbit nih.govuril2,3-Diazabicyclo[2.2.1]hept-2-eneHost-Guest EncapsulationStudy of complexation mechanisms researchgate.net
α-CyclodextrinAldol products of 2,5-diazabicyclo[2.2.1]heptane derivativesHost-Guest InteractionSeparation of reaction products researchgate.net
Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl peptide analoguesSelf-associationHydrogen BondingNucleation of β-sheets, peptide mimetics acs.org

Utility in Complex Molecule and Natural Product Synthesis (Building Block)

The bicyclo[2.2.1]heptane framework, including derivatives like the dicarbaldehyde, is a robust and versatile building block for the synthesis of complex molecules. Its rigid, three-dimensional geometry is frequently exploited to control stereochemistry and to serve as a structurally unique core. Norbornadienes, closely related structures, are described as scalable building blocks that can be incorporated into large macromolecular architectures. acs.org The inherent ring strain of the bicyclic system can also be strategically used to drive retro-condensation reactions, providing stereoselective access to other valuable scaffolds such as highly functionalized cyclopentenes, dihydrofurans, and pyrrolidines. nih.gov

Scaffold for Bioactive Compound Development

The bicyclo[2.2.1]heptane motif is of significant interest in medicinal chemistry. Its rigid structure makes it an excellent bioisostere for aromatic rings like benzene. Replacing a phenyl group with a bicyclo[2.2.1]heptane core can lead to significant improvements in a drug candidate's properties, such as enhanced metabolic stability, better solubility, and increased activity. researchgate.net

Numerous bioactive compounds have been developed incorporating this scaffold. For example, specific bicyclo[2.2.1]heptane derivatives have been synthesized and identified as potent and selective antagonists for the prostaglandin (B15479496) D2 receptor, indicating their potential as oral anti-inflammatory agents. nih.gov In other research, novel derivatives of bicyclo[2.2.1]heptane linked to benzothiazoles have been synthesized and shown to possess promising antiproliferative activity against cancer cell lines like HeLa and C6. nih.gov In silico studies of these compounds suggested they interact effectively with antiapoptotic proteins, highlighting their therapeutic potential. nih.gov The predictable three-dimensional arrangement of functional groups on the bicyclic frame allows for precise interaction with biological targets.

The following table lists examples of bioactive compounds and their derivatives that are built upon the bicyclo[2.2.1]heptane scaffold.

Compound ClassBiological ActivityTherapeutic Potential
Bicyclo[2.2.1]heptane-benzothiazole derivativesAntiproliferative against HeLa and C6 cancer cellsAnticancer agents nih.gov
Bicyclo[2.2.1]heptane acetic acid derivativesProstaglandin D2 receptor antagonistsAnti-inflammatory agents nih.gov
2-Aza-bicyclo[2.2.1]heptane derivativesMimics of known pharmaceuticals (e.g., PF-06873600)Medicinal chemistry, breast cancer treatment rsc.org
Fused bicyclo[2.2.1]heptane systemsExploited for creating functionalized pyrrolidines/dihydrofuransBuilding blocks for various bioactive natural products nih.gov

Advanced Spectroscopic and Analytical Methodologies in Bicyclo 2.2.1 Heptanedicarbaldehyde Research

Elucidation of Complex Molecular Structures

The definitive identification of bicyclo[2.2.1]heptanedicarbaldehyde and its derivatives relies on a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide a detailed picture of the molecular connectivity and stereochemistry.

The initial confirmation of the bicyclo[2.2.1]heptane skeleton and the presence of the two aldehyde groups is typically achieved through one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The proton NMR provides information on the chemical environment and coupling interactions of the hydrogen atoms, while the carbon NMR indicates the number of unique carbon atoms in the molecule.

For an unambiguous assignment of all proton and carbon signals, especially given the stereochemical complexity (e.g., endo vs. exo orientation of the aldehyde groups), two-dimensional (2D) NMR experiments are crucial. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing ³J(H,H) correlations and helping to trace the connectivity of the proton framework through the bicyclic system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically ²J(C,H) and ³J(C,H)) between carbon and proton atoms. This is particularly vital for identifying the quaternary bridgehead carbons and confirming the attachment of the aldehyde groups to the bicyclic frame by showing correlations from the aldehyde protons to the ring carbons.

High-Resolution Mass Spectrometry (HRMS), often using electron ionization (EI) or electrospray ionization (ESI), complements NMR data by providing the exact molecular weight of the compound. acs.org This allows for the determination of the precise elemental formula, confirming that the synthesized molecule corresponds to the expected C₉H₁₂O₂ of bicyclo[2.2.1]heptanedicarbaldehyde.

Table 1: Representative ¹³C NMR Chemical Shift Data for Bicyclo[2.2.1]heptane Derivatives This table illustrates typical chemical shift ranges for the carbon skeleton. The precise shifts for bicyclo[2.2.1]heptanedicarbaldehyde would be influenced by the specific stereochemistry and solvent.

Carbon Atom PositionTypical Chemical Shift (δ) in ppm
C1, C4 (Bridgehead)35 - 45
C2, C3, C5, C625 - 40
C7 (Bridge)30 - 40
C=O (Aldehyde)195 - 205

Data compiled from general knowledge of bicyclo[2.2.1]heptane systems.

Monitoring Reaction Progress and Kinetic Studies

Spectroscopic and chromatographic methods are essential for monitoring the progress of reactions that produce or consume bicyclo[2.2.1]heptanedicarbaldehyde. For instance, in its synthesis via a Diels-Alder reaction, it is critical to track the conversion of the reactants to determine the optimal reaction time and conditions.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for this purpose. Small aliquots of the reaction mixture can be taken at various time points, and the relative concentrations of starting materials, intermediates, and the final product can be quantified. In one study on the synthesis of a related bicyclo[2.2.1]heptane derivative, the Diels-Alder step was explicitly monitored by GC to ensure the reaction went to completion before proceeding with the next step. acs.org This allows for the generation of concentration vs. time profiles, from which kinetic parameters such as reaction rates and orders can be derived.

For more detailed kinetic analysis, in-situ monitoring using NMR spectroscopy can be employed. This involves running the chemical reaction directly inside the NMR spectrometer, allowing for the continuous acquisition of spectra. This powerful technique provides real-time data on the disappearance of reactant signals and the appearance of product signals without the need for sampling and quenching, offering a highly detailed view of the reaction kinetics.

Table 2: Example of Reaction Monitoring Data for a Diels-Alder Synthesis This hypothetical table shows how data might be collected to monitor the formation of a bicyclo[2.2.1]heptane product.

Time (minutes)Reactant A (%)Reactant B (%)Product (%)
050.050.00.0
3035.235.229.6
6022.122.155.8
9012.512.575.0
1205.85.888.4

Stereochemical Analysis and Enantiomeric Purity Determination

The stereochemistry of bicyclo[2.2.1]heptanedicarbaldehyde is complex, with the potential for multiple diastereomers (endo,endo; exo,exo; endo,exo) and, for chiral isomers, enantiomers. Determining the stereochemical outcome of a synthesis is a critical analytical challenge.

Chiral Chromatography is the most common and definitive method for determining the enantiomeric purity or enantiomeric ratio (er) of a chiral compound.

Chiral Gas Chromatography (GC): Using a capillary column coated with a chiral stationary phase (e.g., cyclodextrin (B1172386) derivatives), the enantiomers of a volatile derivative of bicyclo[2.2.1]heptanedicarbaldehyde can be separated. acs.org The two enantiomers will have different retention times, and the ratio of their peak areas gives the enantiomeric ratio. For example, in the synthesis of related chiral bicyclo[2.2.1]heptanones, enantiomeric ratios of up to 96.5:3.5 have been determined using this method. acs.orgacs.org

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives, chiral HPLC is the method of choice. Similar to chiral GC, it uses a chiral stationary phase to achieve separation of the enantiomers.

NMR Spectroscopy with Chiral Additives provides another route to determine enantiomeric purity.

Chiral Lanthanide Shift Reagents (LSRs): These reagents, such as Yb(hfc)₃ (ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can be added to an NMR sample of a chiral compound. researchgate.net The LSR forms a complex with the enantiomers, and the paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts (Lanthanide-Induced Shifts, LIS) of the nearby nuclei. Because the diastereomeric complexes formed with the two enantiomers have different geometries, their NMR signals are shifted to different extents, causing a splitting of signals in the spectrum. The integration of these split signals allows for the quantification of the enantiomeric ratio. This technique has been successfully applied to differentiate the enantiomers of various oxygenated bicyclo[2.2.1]heptane derivatives using ¹³C NMR. researchgate.netresearchgate.net

Table 3: Example of Chiral GC Separation Parameters for a Bicyclo[2.2.1]heptane Derivative

ParameterValue
ColumnHYDRODEX-beta-6TBDM (25 m x 0.25 mm)
Carrier GasHelium
Temperature Program80°C to 230°C at 2.5°C/min
Retention Time (Enantiomer 1)55.2 min
Retention Time (Enantiomer 2)56.1 min
Enantiomeric Ratio (er)96.5 : 3.5

Data adapted from a study on a related bicyclo[2.2.1]heptanone. acs.org

Future Research Trajectories and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Protocols

The traditional synthesis of bicyclo[2.2.1]heptanedicarbaldehyde often relies on the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. sigmaaldrich.comd-nb.info A significant challenge in this process is the need to crack dicyclopentadiene (B1670491) to generate the reactive cyclopentadiene monomer, which is a time-consuming and energy-intensive step. d-nb.info Future research will likely focus on developing more sustainable and efficient synthetic routes.

Key areas of development include:

Continuous Flow Chemistry: Utilizing continuous flow reactors can enable the in situ cracking of dicyclopentadiene and its immediate reaction, offering better control over reaction conditions and scalability. d-nb.info This approach has been successfully demonstrated for the synthesis of other norbornadiene derivatives. d-nb.info

Green Catalysis: The exploration of environmentally benign catalysts is a crucial avenue. Water-mediated Diels-Alder reactions, catalyzed by reusable materials like fly-ash, have shown promise for the synthesis of related bicyclo[2.2.1]heptane derivatives, offering high yields in an aqueous medium. mjcce.org.mk

Organocatalysis: Asymmetric organocatalysis presents a powerful tool for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives. mdpi.comrsc.org Chiral organocatalysts can facilitate formal [4+2] cycloaddition reactions under mild and operationally simple conditions, leading to products with high enantiomeric purity. rsc.org The development of bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile, is a particularly promising area. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Bicyclo[2.2.1]heptane Derivatives

MethodologyAdvantagesChallengesPotential for Bicyclo[2.2.1]heptanedicarbaldehyde
Traditional Batch Synthesis Well-established proceduresEnergy-intensive dicyclopentadiene cracking, potential for side reactionsCurrent standard method
Continuous Flow Chemistry Scalable, improved safety and control, in situ reagent generationInitial setup costs, optimization of flow parameters requiredHigh potential for industrial-scale, sustainable production
Water-Mediated Synthesis Environmentally friendly, potential for catalyst recyclingSubstrate scope may be limitedPromising for greener synthesis, requires investigation for the specific dicarbaldehyde
Organocatalysis Access to enantiomerically pure products, mild reaction conditionsCatalyst loading and cost can be a factorHigh potential for producing chiral dicarbaldehyde derivatives for specialized applications

Unveiling Novel Reactivity Patterns and Chemical Transformations

The two aldehyde functionalities on the rigid bicyclo[2.2.1]heptane framework offer a rich playground for exploring novel chemical transformations. The inherent strain of the bicyclic system can also lead to unique reactivity. acs.org

Future research directions could involve:

Tandem and Domino Reactions: The proximity of the two aldehyde groups could be exploited in tandem or domino reactions to rapidly build molecular complexity. For instance, a sequential Diels-Alder/rearrangement sequence has been used to synthesize diverse functionalized bicyclo[2.2.1]heptanes. acs.org

Asymmetric Transformations: The development of new catalytic systems for the asymmetric transformation of the dialdehyde (B1249045) is a key area. This could involve enantioselective additions of nucleophiles to one or both aldehyde groups, or asymmetric intramolecular reactions.

Reactions Leveraging Ring Strain: The strain energy of the bicyclo[2.2.1]heptane skeleton (a derivative of norbornane) can be harnessed to drive reactions that might not be feasible in more flexible systems. acs.orgwikipedia.org Metal-catalyzed ring-opening reactions or rearrangements could lead to the formation of novel carbocyclic and heterocyclic scaffolds. acs.org

Hetero-Diels-Alder Reactions: While the synthesis of the carbon skeleton often involves a Diels-Alder reaction, the aldehyde groups themselves can act as dienophiles in hetero-Diels-Alder reactions, providing access to six-membered heterocyclic rings. sigmaaldrich.com

Designing Advanced Materials with Tailored Properties

The rigid and well-defined structure of bicyclo[2.2.1]heptanedicarbaldehyde makes it an attractive building block for the synthesis of advanced materials with tailored properties. Norbornene derivatives, in general, are known to be excellent monomers for ring-opening metathesis polymerization (ROMP). mdpi.comresearchgate.net

Emerging opportunities in materials science include:

Polymer Synthesis: The dicarbaldehyde can be transformed into a variety of polymerizable monomers. For example, conversion of the aldehyde groups to imines or other functional handles could allow for its incorporation into polymers like polyimides or polyamides, which are known for their thermal stability. acs.org The resulting polymers would possess the rigid bicyclic unit, potentially leading to materials with high glass transition temperatures and specific mechanical properties. researchgate.net

Cross-linking Agents: The difunctional nature of the molecule makes it a potential cross-linking agent to enhance the properties of existing polymers. researchgate.net Introducing this rigid cross-linker could improve the thermal and mechanical stability of various polymer networks.

Functional Hydrogels: The aldehyde groups can participate in "click" chemistry reactions, such as the Diels-Alder "click" reaction, for the catalyst-free synthesis of cross-linked hydrogels. sigmaaldrich.com These hydrogels could have applications in areas like biomaterials and drug delivery.

Table 2: Potential Applications of Bicyclo[2.2.1]heptanedicarbaldehyde in Materials Science

Material TypeSynthetic StrategyPotential Properties
Linear Polymers Conversion to polymerizable monomers (e.g., diols, diamines, diisocyanates) followed by polymerization (e.g., ROMP, condensation polymerization)High thermal stability, defined stereochemistry, potential for optical applications
Cross-linked Polymers Use as a cross-linking agent for existing polymer systemsEnhanced mechanical strength, increased glass transition temperature, improved solvent resistance
Hydrogels Participation in catalyst-free "click" reactionsBiocompatibility, tunable mechanical properties, potential for stimuli-responsiveness
Functional Surfaces Grafting onto surfaces via the aldehyde functionalitiesModified surface energy, introduction of specific binding sites

Computational Predictions for Structure-Reactivity Relationships and De Novo Design

Computational chemistry offers a powerful tool to accelerate the discovery and development of new applications for bicyclo[2.2.1]heptanedicarbaldehyde and its derivatives.

Future research will likely leverage computational methods for:

Structure-Reactivity Studies: Density Functional Theory (DFT) and other quantum-chemical methods can be used to study the conformational profile of the molecule and its transition states in various reactions. nih.govresearchgate.net This can provide insights into the regioselectivity and stereoselectivity of its transformations and help in the rational design of catalysts. researchgate.net For instance, computational studies on related norbornane (B1196662) derivatives have been used to understand the effects of substituents on reactivity and conformational preferences. nih.govresearchgate.net

Predicting Material Properties: Molecular modeling can be employed to predict the properties of polymers and other materials derived from bicyclo[2.2.1]heptanedicarbaldehyde. This can help in screening potential candidates for specific applications before undertaking extensive synthetic work.

De Novo Design: Computational algorithms can be used for the de novo design of novel derivatives with desired electronic, optical, or mechanical properties. By systematically modifying the bicyclo[2.2.1]heptane scaffold and its functional groups in silico, it is possible to identify promising targets for synthesis.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of bicyclo[2.2.1]heptanedicarbaldehyde that influence its reactivity in synthetic applications?

  • Methodological Answer : The bicyclo[2.2.1]heptane core imparts rigidity and a three-dimensional geometry, which affects steric interactions and regioselectivity in reactions. The two aldehyde groups are electron-withdrawing, enhancing electrophilicity for nucleophilic additions. Physical properties such as hydrophobicity can be predicted using computational models based on the bicyclic scaffold’s molecular volume and polarity indices. For experimental validation, techniques like X-ray crystallography or NMR can confirm spatial arrangements, while HPLC or GC-MS (as referenced in NIST data) quantify purity and stability .
PropertyValue/Description (Example Data)Source
Boiling Point~170°C (predicted for derivatives)
Hydrophobicity (LogP)Estimated 1.2–1.8 (varies with substitution)

Q. What synthetic routes are commonly employed to prepare bicyclo[2.2.1]heptanedicarbaldehyde?

  • Methodological Answer : A [4 + 2] cycloaddition between dienes and aldehydes is a foundational method, leveraging the scaffold’s inherent strain to drive reactivity. For example, Diels-Alder reactions with furan derivatives yield bicyclic intermediates, which are oxidized to dicarbaldehydes using agents like Jones reagent. Alternative routes include ozonolysis of bicyclo[2.2.1]heptene derivatives, followed by reductive workup. Reaction optimization should consider solvent polarity (e.g., THF vs. DCM) and temperature gradients to minimize side products .

Advanced Research Questions

Q. How can computational methods guide the design of bicyclo[2.2.1]heptanedicarbaldehyde derivatives with tailored stability and energy density?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and heats of formation (HOFs) to predict thermal stability. For high-energy-density compounds, substituents like nitro groups are modeled to evaluate their impact on detonation velocity (Dv) and pressure (P). Molecular dynamics simulations can further analyze crystal packing efficiency, which correlates with experimental density measurements. Contradictions between predicted and observed stability often arise from solvation effects or unaccounted steric strain, requiring iterative refinement of computational parameters .

Q. What strategies enable enantioselective functionalization of bicyclo[2.2.1]heptanedicarbaldehyde for chiral drug intermediates?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., diphonane or bornane sulcam) directs stereochemistry during nucleophilic additions. For instance, organocatalytic aldol reactions with proline-derived catalysts achieve >90% ee. Mechanistic studies using kinetic isotopic effects (KIE) and transition-state modeling (e.g., QM/MM) identify rate-limiting steps. Conflicting enantioselectivity data may arise from competing reaction pathways, necessitating in-situ monitoring via circular dichroism (CD) spectroscopy .

Q. How does the bicyclo[2.2.1]heptanedicarbaldehyde scaffold enhance bioactivity in cytotoxic or antimicrobial agents?

  • Methodological Answer : The scaffold’s rigidity pre-organizes functional groups for target binding, as seen in santalol derivatives. Structure-activity relationship (SAR) studies involve systematic substitution of aldehyde groups with amines or sulfonamides, followed by bioassays (e.g., MIC for antimicrobial activity). Conflicting bioactivity data may result from differential cell permeability, addressed via logD measurements or PAMPA assays. Molecular docking with proteins like topoisomerase II clarifies binding modes .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between computational predictions and experimental results in stability studies of bicyclo[2.2.1]heptanedicarbaldehyde derivatives?

  • Methodological Answer : Discrepancies often stem from approximations in solvation models or neglect of crystal lattice effects. Validate computational findings using accelerated stability testing (e.g., 40°C/75% RH for 6 months) and characterize degradation products via LC-MS. If DFT underestimates stability, refine calculations with implicit solvent models (e.g., COSMO-RS) or incorporate intermolecular interactions using Hirshfeld surface analysis .

Experimental Design Considerations

Q. What safety protocols are critical when handling bicyclo[2.2.1]heptanedicarbaldehyde in laboratory settings?

  • Methodological Answer : Despite limited hazard data for the dicarbaldehyde, analogs like bicyclo[2.2.1]heptane derivatives require handling under inert atmospheres (N₂/Ar) due to aldehyde oxidation risks. Use sealed systems for reactions involving volatile byproducts (e.g., CO). Personal protective equipment (PPE) should include nitrile gloves and fume hoods rated for aldehyde vapors. Reference safety data from structurally similar compounds (e.g., CAS 279-23-2) for spill management .

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